3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Drug-likeness Permeability

Leverage this rigid [1,2,4]triazolo[4,3-b]pyridazine scaffold for SAR expansion. With only 2 rotatable bonds, it offers a pre-organized pharmacophore to minimize entropic binding penalties in fragment-based screening. Use as a direct comparator to pyrrolidin-3-yl and piperidin-4-yl analogs to deconvolute lipophilicity-driven effects from exit-vector topology (ΔXLogP = +0.3 vs. pyrrolidine; identical logP vs. piperidin-4-yl). Deploy in counter-screening to identify scaffold-specific assay artifacts. ≥95% purity for reliable model benchmarking. Inquire for bulk orders.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
Cat. No. B11779976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCNC4)C=C2
InChIInChI=1S/C17H19N5/c1-12-4-6-13(7-5-12)15-8-9-16-19-20-17(22(16)21-15)14-3-2-10-18-11-14/h4-9,14,18H,2-3,10-11H2,1H3
InChIKeyXITALQMGHNLDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine – Core Scaffold Identity and Procurement Baseline


3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1706456-58-7) is a heterocyclic small molecule built on a fused triazolo-pyridazine core bearing a piperidin-3-yl substituent at the 3-position and a p-tolyl group at the 6-position [1]. With a molecular formula of C₁₇H₁₉N₅ and a molecular weight of 293.4 g/mol, it belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold that has yielded inhibitors of c-Met kinase, BRD4 bromodomains, and Pim-1 kinase [2]. The compound is currently available as a research-grade screening molecule, and its computed XLogP3-AA of 1.9 places it in a moderate lipophilicity range suitable for lead-like chemical space, though no direct biological activity data have been published for this specific entity as of early 2026 [1].

Why 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine Cannot Be Casually Swapped for In-Class Analogs


In the [1,2,4]triazolo[4,3-b]pyridazine class, small structural modifications at position 3 or 6 can drastically alter lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. For example, swapping the piperidin-3-yl group for a pyrrolidin-3-yl ring reduces the computed XLogP3-AA by 0.3 units (from 1.9 to 1.6) and removes a methylene unit, which may affect membrane permeability and binding pocket complementarity [2][3]. Similarly, shifting the piperidine attachment from the 3-position to the 4-position (the positional isomer) creates a different exit vector for the basic amine, potentially altering interactions with acidic residues in kinase or bromodomain binding sites. Without direct comparative biological data for this specific compound, its substitution behavior remains uncharacterized, and assuming functional equivalence to close analogs introduces procurement risk in hit-to-lead or SAR expansion programs.

Quantitative Differentiation of 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine Against Its Closest Analogs


Computed Lipophilicity (XLogP3-AA) Elevation Relative to the Pyrrolidin-3-yl Analog

The target compound exhibits a computed XLogP3-AA of 1.9, which is 0.3 log units higher than the pyrrolidin-3-yl analog (XLogP3-AA = 1.6) [1][2]. This difference arises from the additional methylene group in the piperidine ring, which incrementally increases lipophilicity.

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation from the Pyrrolidin-3-yl and Piperidin-4-yl Analogs

The target compound has a molecular weight of 293.4 g/mol, which is 14.06 g/mol heavier than the pyrrolidin-3-yl analog (279.34 g/mol) and identical to the piperidin-4-yl positional isomer (293.37 g/mol) [1][2].

Molecular weight Lead-likeness Physicochemical property

Hydrogen Bond Donor Count Advantage Over Piperazine-Containing Triazolopyridazines

The target compound possesses a single hydrogen bond donor (HBD = 1), which is lower than many piperazine-substituted triazolopyridazine derivatives (e.g., AZD5153 and related BRD4 inhibitors) that contain both a secondary amine and a hydroxymethyl or amide NH, yielding HBD counts of 2–3 [1]. A single HBD may correlate with improved passive permeability relative to multi-donor analogs.

Hydrogen bonding Permeability Drug-likeness

Lower Rotatable Bond Count Versus Flexible-Linker Triazolopyridazine Derivatives

The target compound has only 2 rotatable bonds, compared with 6–8 rotatable bonds for triazolopyridazine derivatives bearing elongated ether or piperazine-alkyl linkers (e.g., AZD5153) [1]. The constrained architecture arises from direct attachment of both the piperidine and p-tolyl groups to the fused core.

Conformational restriction Binding entropy Ligand efficiency

Vendor-Specified Purity Benchmark and Supply Consistency

The target compound is commercially available from AKSci at a minimum purity specification of 95% (Catalog 0261EE) . The pyrrolidin-3-yl analog is also offered at 95% minimum purity , while the piperidin-4-yl isomer is listed at 97% purity from a different vendor . This indicates that the 3-piperidinyl compound is supplied at a comparable but slightly lower specified purity than the 4-piperidinyl positional isomer.

Purity specification Quality control Reproducibility

Class-Level Therapeutic Target Rationale Based on Triazolopyridazine SAR

While the target compound itself lacks published biological data, the [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated validated activity against c-Met kinase, Pim-1 kinase, and BRD4 bromodomains in multiple independent studies [1][2]. In the 2023 BRD4 inhibitor study, four triazolopyridazine derivatives showed BD1 IC50 values ranging from 5.7 μM to 25.2 μM and BD2 IC50 values from 7.4 μM to 36.5 μM [2]. The target compound's piperidin-3-yl amine may engage the conserved asparagine or tyrosine residues seen in BRD4 co-crystal structures, but this remains hypothetical without direct testing.

Kinase inhibition Bromodomain inhibition Antitumor

Recommended Application Scenarios for 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine Based on Current Evidence


Physicochemical Comparator in SAR Expansion of Triazolopyridazine Kinase or Bromodomain Inhibitors

When a discovery program has established a preliminary SAR around the [1,2,4]triazolo[4,3-b]pyridazine core and needs to explore the impact of the 3-position amine ring size and attachment point on lipophilicity, the target compound (piperidin-3-yl) serves as a direct comparator to the pyrrolidin-3-yl analog (ΔXLogP = +0.3) and the piperidin-4-yl isomer (identical logP but different exit vector). This systematic physicochemical profiling, grounded in computed data from PubChem [1][2], allows the team to deconvolute lipophilicity-driven effects from binding-site topological effects before committing to costly synthesis of fully elaborated inhibitors.

Rigid Scaffold for Fragment-Based Lead Discovery Where Conformational Restriction Is Prioritized

With only 2 rotatable bonds, the compound offers a highly constrained pharmacophore compared to flexible-linker triazolopyridazines [1]. Fragment-based screening groups seeking pre-organized cores that minimize entropic binding penalties may select this scaffold as a starting point for fragment growth. The single hydrogen bond donor and four acceptors provide a balanced electrostatic profile suitable for soaking experiments in crystallographic campaigns.

Negative Control or Inactive Comparator for Piperidine-Containing Screening Libraries

Until direct biological activity is demonstrated, the compound is appropriately deployed as a putatively inactive or weakly active member of a screening deck where the piperidine substituent is conserved but target engagement has not been confirmed. Its commercial availability at defined purity (≥95%) [1] supports its use in counter-screening panels to identify assay interference artifacts arising from the triazolopyridazine scaffold itself, independent of specific target modulation.

Computational Chemistry Benchmark for logP and Permeability Prediction Models

The computed XLogP3-AA of 1.9 and the experimental availability of the compound create an opportunity to benchmark in silico logP and permeability prediction algorithms. By measuring actual logD or PAMPA permeability and comparing against the computed value, computational chemists can validate or calibrate models for this chemotype, benefiting the broader triazolopyridazine design community [1].

Quote Request

Request a Quote for 3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.